molecular formula C9H5F2NO4 B13539964 (E)-3-(4,5-difluoro-2-nitrophenyl)prop-2-enoic acid

(E)-3-(4,5-difluoro-2-nitrophenyl)prop-2-enoic acid

Cat. No.: B13539964
M. Wt: 229.14 g/mol
InChI Key: FTMLZTNLBBRTOT-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Difluoro-2-nitrocinnamic acid is an organic compound with the molecular formula C9H5F2NO4 It is a derivative of cinnamic acid, characterized by the presence of two fluorine atoms and a nitro group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-nitrocinnamic acid typically involves the nitration of 4,5-difluorocinnamic acid. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of 4,5-Difluoro-2-nitrocinnamic acid may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2-nitrocinnamic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Difluoro-2-nitrocinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-nitrocinnamic acid involves its interaction with various molecular targets and pathways. The nitro group and fluorine atoms play a crucial role in modulating the compound’s reactivity and interaction with biological molecules. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to altered cellular processes .

Comparison with Similar Compounds

    4,5-Difluorocinnamic acid: Lacks the nitro group, resulting in different chemical properties and reactivity.

    2-Nitrocinnamic acid: Lacks the fluorine atoms, leading to variations in its chemical behavior and applications.

    4-Nitrocinnamic acid:

Uniqueness: 4,5-Difluoro-2-nitrocinnamic acid is unique due to the combined presence of both fluorine atoms and a nitro group on the aromatic ring. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H5F2NO4

Molecular Weight

229.14 g/mol

IUPAC Name

(E)-3-(4,5-difluoro-2-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-9(13)14)8(12(15)16)4-7(6)11/h1-4H,(H,13,14)/b2-1+

InChI Key

FTMLZTNLBBRTOT-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])/C=C/C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C=CC(=O)O

Origin of Product

United States

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